N,N'-Di-t-butyl-trimethylenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

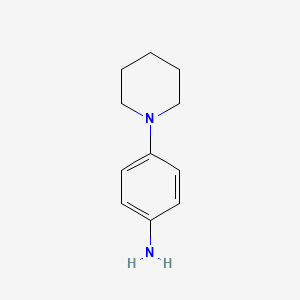

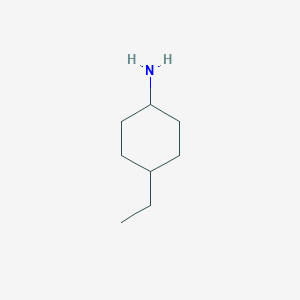

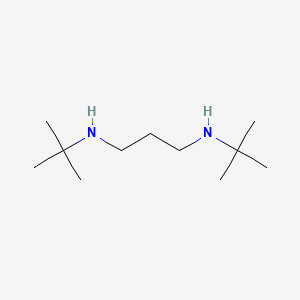

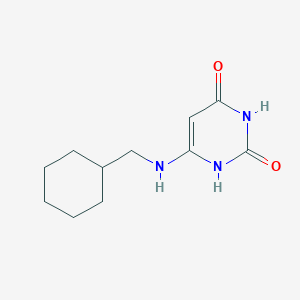

N,N’-Di-t-butyl-trimethylenediamine is a chemical compound with the molecular formula C11H26N2 . It is also known by other names such as N,N’-Di-tert-butylethylenediamine .

Molecular Structure Analysis

The molecular structure of N,N’-Di-t-butyl-trimethylenediamine can be represented by the InChI string:InChI=1S/C10H24N2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3 . This represents the connectivity of atoms in the molecule but does not provide information about its 3D conformation.

Applications De Recherche Scientifique

Chemical Synthesis and Modifications : N,N'-Di-t-butyl-trimethylenediamine is used in chemical synthesis. For example, it's involved in the preparation of N-t-butoxycarbonyl derivatives and corresponding sulfur analogs from di-t-butyl dicarbonate, reacting with amino-acid esters under mild conditions to form these derivatives (Tarbell, Yamamoto, & Pope, 1972).

Electrochemical Studies : The compound is used in electrochemical and spectroscopic studies. Research on a variety of antioxidants based on N,N'-substituted p-phenylenediamines, which are crucial in the rubber industry, involves electrochemical studies of these compounds (Rapta et al., 2009).

Crystal Structure Analysis : It is used in the synthesis and crystal structure analysis of new compounds. For example, the complex [Ni(tn)2{N(CN)2}]ClO4 (tn=trimethylenediamine) forms a one-dimensional chain structure via the bidentate bridging ligand dicyanamide (Li et al., 2002).

Study of Molecular Interactions : The compound is instrumental in studying inter- and intramolecular hydrogen bonding in molecules. Solvatochromic and thermochromic evidence in certain derivatives demonstrates significant insights into these molecular interactions (Giacomelli et al., 1994).

Material Science and Polymer Chemistry : In material science, the compound finds applications in the synthesis of electrochemically and electrochromically stable polymers. These polymers exhibit significant thermal stability and are used in various industrial applications (Wang & Hsiao, 2009; Wang & Hsiao, 2010).

Catalysis and Chemical Reactions : It's used in catalysis, particularly in the dissociation of trivalent actinide chelates, offering insights into acid-catalyzed pathways and the kinetics of these reactions (Muscatello, Choppin, & D'Olieslager, 1989).

Electronic and Optical Applications : The compound is key in the development of electrochromic materials, demonstrating the potential for use in electronic and optical applications due to its unique electrochromic properties (Chen et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

N,N'-ditert-butylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-10(2,3)12-8-7-9-13-11(4,5)6/h12-13H,7-9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMAFSFVBYEOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCNC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177217 |

Source

|

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Di-t-butyl-trimethylenediamine | |

CAS RN |

22687-38-3 |

Source

|

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022687383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)